![molecular formula C15H17BrN2O2S B4913945 (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4913945.png)
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of an appropriate isothiocyanate with an α-halo acid to form the thiazolidine-2,4-dione ring.
Dimethylamino Substitution: The dimethylamino group is introduced via a nucleophilic substitution reaction, typically using dimethylamine.
Benzylidene Formation: The final step involves the condensation of the thiazolidine-2,4-dione derivative with an appropriate aldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with different functional groups replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT pathway, MAPK pathway, or others, depending on its specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-5-[3-chloro-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[3-fluoro-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[3-iodo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-9(2)18-14(19)13(21-15(18)20)8-10-5-6-12(17(3)4)11(16)7-10/h5-9H,1-4H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEGKFMBFIDJPX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-N-[2-(2,3-dimethoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4913900.png)
![N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide](/img/structure/B4913909.png)

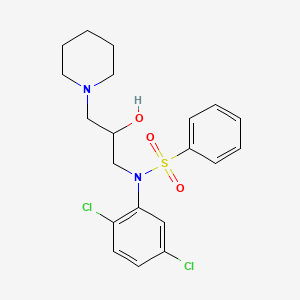
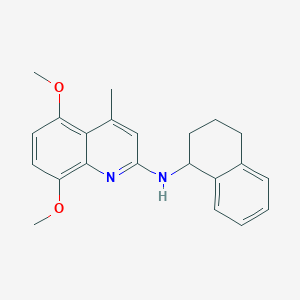
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B4913918.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4913922.png)
![3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4913925.png)
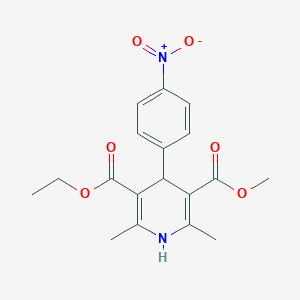
![4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B4913953.png)
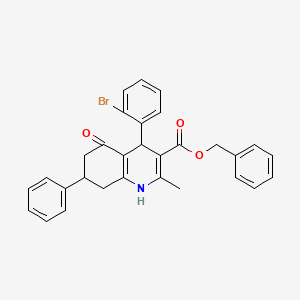
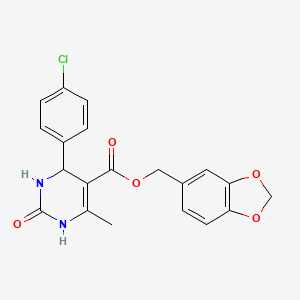
![4,8-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B4913970.png)
